
Methyl 4-ethynylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodobenzoic acid methyl ester reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-ethynylbenzoic acid.
Reduction: Methyl 4-ethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1.1 Building Block for Complex Molecules
Methyl 4-ethynylbenzoate serves as a versatile building block in organic synthesis. Its ethynyl group allows for coupling reactions, such as the Sonogashira reaction, where it can react with aryl halides to form biaryl compounds. For instance, it has been utilized in the synthesis of novel triazolium-containing metal-organic frameworks through a ‘click’ reaction with azides, demonstrating its utility in creating complex architectures with potential applications in catalysis and gas storage .
1.2 Synthesis of Pharmaceuticals
The compound is also involved in the synthesis of pharmaceutical intermediates. In a study focused on the development of NLRP3 inhibitors, this compound was used as a precursor to synthesize various analogs that exhibited significant inhibitory activity against NLRP3, a target for treating inflammatory diseases . This highlights its importance in drug discovery and development.
Materials Science
2.1 Light Emitting Materials
Recent research indicates that this compound can be incorporated into the synthesis of white light-emitting materials. A specific method involves its reaction with tris(4-iodophenyl)amine under controlled conditions to produce luminescent compounds suitable for optoelectronic applications . The ability to modify its structure opens avenues for designing materials with tailored optical properties.
2.2 Polymer Chemistry
In polymer chemistry, this compound has been utilized to create functionalized polymers through radical polymerization techniques. Its incorporation into polymer chains can impart desirable characteristics such as increased thermal stability and mechanical strength, making it valuable for developing advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-ethynylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group, which can undergo various addition and coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Used as a precursor in the synthesis of methyl 4-ethynylbenzoate.
Methyl 4-cyanobenzoate: Similar structure but with a cyano group instead of an ethynyl group.
Methyl 4-acetylbenzoate: Contains an acetyl group at the para position.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct reactivity compared to other para-substituted benzoates. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Methyl 4-ethynylbenzoate (MEB) is an organic compound with the molecular formula CHO and a molecular weight of 160.17 g/mol. It is primarily utilized as a pharmaceutical intermediate and has garnered attention for its potential biological activities. This article explores the biological activity of MEB, including its mechanisms, applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 3034-86-4
- Solubility : Sparingly soluble in water (0.16 g/L at 25°C) .
- Stability : Stable under recommended storage conditions but incompatible with oxidizing agents .
MEB has been studied for its role in various biochemical pathways. Notably, it serves as a precursor in the synthesis of biologically active compounds through reactions such as hydroboration and coupling reactions. For example, it has been used in the synthesis of triazolium-containing metal-organic frameworks (MOFs), which exhibit catalytic properties .
Pharmacological Applications
- Pharmaceutical Intermediate : MEB is primarily used in the development of pharmaceuticals, particularly in synthesizing compounds that exhibit anti-cancer and anti-inflammatory properties .
- Catalytic Applications : Its derivatives are utilized in catalysis, enhancing the efficiency of chemical reactions in organic synthesis .
Case Study 1: Synthesis of Triazolium MOFs
A study demonstrated that MEB could be effectively utilized to synthesize triazolium-containing MOFs, which can act as heterogeneous catalysts. The research highlighted how varying reaction conditions influenced the structural integrity and catalytic efficiency of these frameworks .
Case Study 2: Hydroboration Reactions
In another investigation, MEB was subjected to hydroboration reactions using borane adducts, yielding significant amounts of alkyl boronic esters. This process illustrates MEB's utility in organic synthesis and its potential role in developing new pharmaceutical agents .
Comparative Data Table
The following table summarizes key properties and applications of MEB in comparison to related compounds:
Property/Compound | This compound | Methyl 4-Methoxybenzoate |
---|---|---|
Molecular Formula | CHO | CHO |
Molecular Weight | 160.17 g/mol | 182.17 g/mol |
Solubility | Sparingly soluble | Soluble in organic solvents |
Primary Use | Pharmaceutical intermediate | Flavoring agent |
Biological Activity | Catalytic applications | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-ethynylbenzoate, and how can its purity be validated?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogs like ethyl 4-cyanobenzoate require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Emergency Protocols : Follow ABCDE toxicology guidelines (antidotes, decontamination) for accidental exposure .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound-derived intermediates be resolved?
Discrepancies in reaction outcomes (e.g., oxidation to carboxylic acids vs. ketones) often arise from substituent effects or catalyst choice . For example:
- Oxidation : KMnO₄ in acidic conditions favors carboxylic acid formation, while OsO₄ may yield diols or ketones depending on stoichiometry .
- Reduction : LiAlH₄ selectively reduces esters to alcohols, whereas Pd/C with H₂ hydrogenates alkynes to alkanes . Systematic control experiments (varying catalysts, solvents, temperatures) and DFT calculations can isolate variables .
Q. What strategies optimize this compound’s role in metal-catalyzed reactions?
The ethynyl group enables click chemistry and cross-coupling :
- Sonogashira Coupling : Use PdCl₂(MeCN)₂ with PtBu₃ and CuI in refluxing Et₃N for high yields (e.g., 95% in retinoid synthesis) .
- Copper-Mediated Alkyne-Azide Cycloaddition (CuAAC) : Ideal for bioconjugation; requires CuI and stabilizing ligands (e.g., TBTA) .
Q. How does this compound contribute to drug development pipelines?
It serves as a pharmacophore precursor in retinoid analogs (e.g., EC23 derivatives) for cancer therapy. Key steps:
- Synthesis : Sonogashira coupling followed by ester hydrolysis (KOH/MeOH/H₂O) to yield bioactive carboxylic acids .
- Biological Evaluation : In vitro assays (e.g., cytotoxicity screening) validate target engagement .
Q. Methodological Considerations
Q. What are the pitfalls in scaling up this compound-based reactions?
- Byproduct Formation : At multi-gram scales, palladium residues or alkyne dimerization may occur. Mitigate via recrystallization or column chromatography .
- Solvent Compatibility : Polar aprotic solvents (DMF, THF) improve catalyst solubility but require rigorous drying to prevent hydrolysis .
Q. How to address discrepancies between computational predictions and experimental results?
- Benchmarking : Compare DFT-predicted reaction pathways (e.g., transition-state energies) with kinetic data from stopped-flow NMR.
- Isotope Labeling : Use deuterated analogs to trace mechanistic pathways (e.g., H/D exchange in catalytic cycles) .
Properties
IUPAC Name |
methyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGRSTBIEYGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348700 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-86-4 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-ETHYNYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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